molecular formula C20H32N2O2 B8101596 Azo analog I

Azo analog I

Cat. No.: B8101596
M. Wt: 332.5 g/mol
InChI Key: SRIZDZJPKIYUPZ-WCCGXVMTSA-N
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Description

Azo analog I is a complex organic compound characterized by its unique bicyclic structure and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azo analog I typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic structure and the introduction of the oct-1-enyl and hept-5-enoic acid groups. Common reagents used in these reactions include organometallic compounds, catalysts, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Azo analog I undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction can produce alkanes or other reduced forms of the compound.

Scientific Research Applications

Azo analog I has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Azo analog I exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound useful for studying cellular functions and developing new therapeutic strategies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with different substituents or functional groups. Examples include:

  • Bicyclo[2.2.1]heptane derivatives
  • Oct-1-enyl substituted compounds
  • Hept-5-enoic acid derivatives

Uniqueness

What sets Azo analog I apart is its specific combination of functional groups and double bonds, which confer unique chemical and biological properties

Properties

IUPAC Name

(E)-7-[(6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-2-3-4-5-6-9-12-16-17(19-15-18(16)21-22-19)13-10-7-8-11-14-20(23)24/h7,9-10,12,16-19H,2-6,8,11,13-15H2,1H3,(H,23,24)/b10-7+,12-9+/t16-,17?,18?,19?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIZDZJPKIYUPZ-WCCGXVMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC1C2CC(C1CC=CCCCC(=O)O)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/[C@H]1C2CC(C1C/C=C/CCCC(=O)O)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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